Decahydro-1,7-ethanonaphthalene
Description
Decahydro-1,7-ethanonaphthalene (CAS: Not explicitly listed in evidence; possible structural synonym for decahydronaphthalene derivatives) is a bicyclic alkane with the molecular formula C₁₀H₁₈. It belongs to the class of fully hydrogenated naphthalene derivatives, characterized by two fused cyclohexane rings bridged by an ethano group (CH₂-CH₂) at positions 1 and 7 . These compounds are widely used as solvents, intermediates in organic synthesis, and in industrial applications due to their stability and low reactivity .
Properties
CAS No. |
54516-68-6 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
tricyclo[6.2.2.04,9]dodecane |
InChI |
InChI=1S/C12H20/c1-2-10-6-4-9-5-7-11(3-1)12(10)8-9/h9-12H,1-8H2 |
InChI Key |
SFNGMIZZMRGBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC3CCC(C1)C2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydro-1,7-ethanonaphthalene can be synthesized through the partial hydrogenation of 1,4,4a,5,6,8a-hexahydro-1,4-ethanonaphthalene over a nickel–kieselguhr catalyst . The process involves the addition of hydrogen to the unsaturated bonds in the starting material, resulting in the formation of the fully saturated this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves catalytic hydrogenation, which is a common industrial process for producing saturated hydrocarbons. This method typically employs high-pressure hydrogen gas and a metal catalyst such as nickel or palladium.
Chemical Reactions Analysis
Types of Reactions
Decahydro-1,7-ethanonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Although it is already a fully saturated hydrocarbon, further reduction can lead to the formation of more stable derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine in the presence of a catalyst.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as amino alcohols and halogenated compounds .
Scientific Research Applications
Decahydro-1,7-ethanonaphthalene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex polycyclic compounds.
Medicine: Some derivatives are explored for their pharmacological potential as therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of decahydro-1,7-ethanonaphthalene and its derivatives involves interactions with various molecular targets. For example, its amino alcohol derivatives can interact with biological membranes, altering their properties and potentially leading to biological effects . The exact pathways and molecular targets depend on the specific derivative and its functional groups.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares decahydronaphthalene isomers (cis and trans) and structurally related compounds, based on density, boiling point, and molecular weight data from and –8:
Key Observations :
- Cis-Decahydronaphthalene has a higher density (0.892 g/cm³) compared to its trans isomer (0.869 g/cm³), likely due to steric strain in the cis configuration .
- Methyl-substituted derivatives (e.g., Decahydro-2-methylnaphthalene) exhibit increased molecular weight but lack published density or boiling point data in the evidence .
- Compared to linear alkanes like decane (C₁₀H₂₂), decahydronaphthalene isomers have lower boiling points despite similar molecular weights, reflecting reduced intermolecular forces in bicyclic structures .
Toxicological and Regulatory Data
- Decahydronaphthalene :
- Methyl Derivatives: No specific toxicity data is available in the evidence, though alkyl-substituted bicyclic alkanes generally exhibit lower volatility and higher biocompatibility .
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